REACTION_CXSMILES
|
[OH-].[K+].O.C([O:7][C:8](=[O:17])[C:9]([CH2:15][CH3:16])(CC)[C:10]([O-:12])=[O:11])C=C.[CH3:18]CCCCCC>>[CH2:15]([CH:9]([C:8]([OH:7])=[O:17])[C:10]([OH:12])=[O:11])[CH:16]=[CH2:18] |f:0.1|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
Allyldiethylmalonate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(C(=O)[O-])(CC)CC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for sufficient time
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
Ethanol is removed with a rotoevaporator
|
Type
|
TEMPERATURE
|
Details
|
The resultant product is cooled in a beaker
|
Type
|
EXTRACTION
|
Details
|
The final solution is extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
The ether layer is collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, and ether
|
Type
|
CUSTOM
|
Details
|
is removed with a rotoevaporator
|
Type
|
CUSTOM
|
Details
|
The crude allylmalonic acid is crystalized from petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)C(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |